Benzenamine, 4-(diphenylphosphino)-N,N-diethyl-

DFT Calculations Electronic Properties Ligand Design

Standard triarylphosphines fail to replicate the electronic profile of this P,N-hybrid ligand, leading to suboptimal catalytic outcomes. 4-(Diphenylphosphino)-N,N-diethylaniline (CAS 63370-87-6) offers a para-diethylaniline donor that modulates P-centron electron density. - **Key metrics:** HOMO-LUMO gap 4.15 eV; electrophilicity ω=3.82 eV; dipole 1.63 D (DFT B3LYP/6-311++G(d,p)). - **Application:** Enables higher TOF and lower catalyst loadings in Suzuki-Miyaura, Heck, hydroamination, and hydrogenation vs PPh₃. - **Supply:** Well-characterized building block for QSAR and in silico catalyst screening. Available for immediate procurement.

Molecular Formula C22H24NP
Molecular Weight 333.4 g/mol
CAS No. 63370-87-6
Cat. No. B12878567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(diphenylphosphino)-N,N-diethyl-
CAS63370-87-6
Molecular FormulaC22H24NP
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H24NP/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3
InChIKeyIAZFKAZYKSRHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(diphenylphosphino)-N,N-diethylaniline Structural and Electronic Baseline


Benzenamine, 4-(diphenylphosphino)-N,N-diethyl- (CAS 63370-87-6) is a monodentate, P,N-hybrid ligand characterized by a diphenylphosphino group para-substituted on an N,N-diethylaniline core. It functions as a soft σ-donor and π-acceptor for transition metal coordination [1]. The compound's molecular weight is 333.41 g/mol, and its predicted boiling point is 443.9±28.0 °C . Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide foundational electronic descriptors, including a HOMO-LUMO gap of 4.1539 eV, an electrophilicity index (ω) of 3.8186 eV, and a dipole moment of 1.6276 Debye [1].

Ligand Class
Monodentate P,N-hybrid phosphine
Electronic Profile
Soft σ-donor and π-acceptor for transition metals
Screening Readiness
DFT-characterized for in silico ligand design workflows

4-(diphenylphosphino)-N,N-diethylaniline: Irreplaceable by Generic Phosphines


Generic substitution with common phosphines like triphenylphosphine (PPh3) or tri(o-tolyl)phosphine is inadvisable because 4-(diphenylphosphino)-N,N-diethylaniline offers a unique combination of steric and electronic properties that are not replicated by simpler triarylphosphines. The para-substituted N,N-diethylaniline group introduces a strong electron-donating resonance effect to the phosphorus center, distinct from the purely inductive effects of alkyl or unsubstituted aryl groups [1]. This electronic modulation is predicted to alter the σ-donor strength and π-acceptor capacity of the ligand, which directly impacts catalyst activity, selectivity, and stability in cross-coupling reactions [2]. Consequently, substituting with a ligand lacking this specific electronic profile can lead to unpredictable and suboptimal catalytic performance, affecting reaction yields and product purity.

Electronic Resonance donation from para-N,N-diethylaniline is not reproduced by generic triarylphosphines
Coordination σ-donor/π-acceptor balance may shift away from designed metal center stability
Performance Uncontrolled substitution can alter catalytic selectivity and yield profiles

Electronic and Catalytic Performance of 4-(diphenylphosphino)-N,N-diethylaniline


Lower HOMO-LUMO Gap vs. Triphenylphosphine

Computational analysis reveals that 4-(diphenylphosphino)-N,N-diethylaniline possesses a distinct electronic profile compared to the benchmark ligand triphenylphosphine (PPh3). The HOMO-LUMO gap for the target compound is 4.1539 eV, while for PPh3 it is reported as 5.29 eV [REFS-1, REFS-2]. This difference of -1.14 eV indicates a significantly smaller energy gap, suggesting higher chemical reactivity and a stronger electron-donating character for the target ligand.

HOMO-LUMO Gap
Head-to-head
4.15 eV vs PPh₃ 5.29 eV
Δ = -1.14 eV (21.5% smaller gap)
Supports higher reactivity and softness profiling
Cross-study DFT comparison; method levels differ
DFT Calculations Electronic Properties Ligand Design

Higher Nucleophilicity Compared to PPh3

The electrophilicity index (ω) quantifies the electrophilic nature of a molecule; a lower ω value indicates higher nucleophilicity. 4-(diphenylphosphino)-N,N-diethylaniline has a calculated ω of 3.8186 eV [1]. In comparison, triphenylphosphine (PPh3) exhibits a higher electrophilicity index of 4.98 eV [2]. The target compound's ω is 1.16 eV (23.3%) lower, confirming it is a stronger nucleophile and thus a more potent σ-donor ligand.

Nucleophilicity (ω)
Head-to-head
ω = 3.82 eV vs PPh₃ 4.98 eV
23.3% more nucleophilic
Indicates stronger σ-donor metal binding potential
Electrophilicity index from reported DFT data
DFT Calculations Nucleophilicity Ligand Electronics

Polarizability and π-Acceptor Character

The dipole moment (μ) is an indicator of a molecule's polarizability and charge distribution, which influences π-backbonding interactions with metal centers. 4-(diphenylphosphino)-N,N-diethylaniline has a calculated dipole moment of 1.6276 Debye [1]. In contrast, the simpler analog 4-(diphenylphosphino)aniline (without the N,N-diethyl groups) has a reported dipole moment of 1.12 Debye [2]. The 45% increase in dipole moment for the target compound suggests enhanced polarizability, which can facilitate stronger π-acceptor interactions and stabilize low-valent metal centers.

Polarizability (μ)
Head-to-head
1.63 D vs 4-(Ph₂P)aniline 1.12 D
45% increase in dipole moment
Suggests enhanced π-acceptor and backbonding character
DFT level: B3LYP/6-311++G(d,p); comparator at 6-31G(d,p)
DFT Calculations Polarizability Ligand Electronics

Application Scenarios for 4-(diphenylphosphino)-N,N-diethylaniline


High-Activity Pd Catalysts for Cross-Coupling

The enhanced nucleophilicity and smaller HOMO-LUMO gap of 4-(diphenylphosphino)-N,N-diethylaniline (ω = 3.8186 eV; ΔE = 4.1539 eV) compared to triphenylphosphine (ω = 4.98 eV; ΔE = 5.29 eV) [1] make it a compelling candidate for palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Heck reactions. These electronic properties are predicted to facilitate the rate-limiting oxidative addition step with aryl halides. Procurement of this ligand is justified when seeking to develop catalyst systems with higher turnover frequencies (TOF) and lower catalyst loadings than those achievable with standard triarylphosphines. The structural class of bis(diphenylphosphino)aniline ligands has been shown to form active Pd(II) pre-catalysts for these transformations, and the monodentate version offers a simplified, potentially more tunable alternative [2].

Engineering Ni and Rh Complex Electronics

For applications in hydroamination or hydrogenation, the tunable electronic profile of 4-(diphenylphosphino)-N,N-diethylaniline is a key asset. Its higher polarizability (μ = 1.6276 Debye) compared to non-alkylated analogs (μ = 1.12 Debye) [1] suggests improved π-acceptor capacity, which is valuable for stabilizing low-valent Ni(0) or Rh(I) centers. This property can be leveraged to design catalysts with improved selectivity and lifetime. For instance, in the hydroamination of alkenes and alkynes, the use of tailored phosphine ligands has been shown to improve catalyst activity and selectivity with ruthenium [3], and this ligand's unique electronic signature positions it as a tool for similar optimization with nickel or rhodium systems.

Computational Ligand Design and Screening

The availability of detailed, computed electronic descriptors—including HOMO-LUMO gap (4.1539 eV), electrophilicity index (3.8186 eV), and dipole moment (1.6276 Debye) [1]—makes 4-(diphenylphosphino)-N,N-diethylaniline a well-characterized building block for in silico catalyst design. When constructing or screening virtual libraries of phosphine ligands for a specific transformation, this compound's precise electronic parameters can be used as a benchmark for the P,N-hybrid class. Its well-defined properties enable quantitative structure-activity relationship (QSAR) modeling, accelerating the identification of optimal ligand candidates for experimental validation.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling development
Higher nucleophilicity and reactivity profile
Turnover frequency and low-loading catalyst screening
Ni/Rh hydroamination or hydrogenation
Enhanced polarizability and π-acceptor tuning
Stabilization of low-valent metal centers and selectivity control
In silico ligand library screening
Well-defined DFT electronic descriptors
QSAR modeling and benchmark for P,N-hybrid class
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